molecular formula C17H12BrFN2O2 B2760982 N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide CAS No. 955701-36-7

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2760982
CAS No.: 955701-36-7
M. Wt: 375.197
InChI Key: BXNPKHOOZHBUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. This compound is therefore a critical research tool for investigating the role of purinergic signaling in a wide range of pathological conditions. Its primary research value lies in the study of neuroinflammatory pathways, where P2X7 receptor activation is implicated in the pathogenesis of chronic pain, neuropathic pain, and various neurological disorders, including depression and multiple sclerosis. By selectively blocking this receptor, researchers can elucidate its specific contributions to glial cell activation and subsequent neuronal sensitization. Furthermore, this antagonist is utilized in immunology and oncology research to explore the tumor microenvironment, as P2X7 signaling can influence cancer cell proliferation and immune cell-mediated cytotoxicity. Its high potency and selectivity make it a valuable pharmacological probe for dissecting complex inflammatory cascades and validating P2X7 as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c1-10-8-12(18)4-7-14(10)21-16(22)17-20-9-15(23-17)11-2-5-13(19)6-3-11/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNPKHOOZHBUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features unique structural elements that may contribute to its interaction with biological targets, making it a subject of interest for research into therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H13BrFNO2
  • Molecular Weight : 336.17 g/mol

The presence of a brominated phenyl group and a fluorinated phenyl group within the oxazole framework suggests potential for diverse interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve modulation of enzyme activity and receptor interactions. The oxazole ring may facilitate binding to specific targets, influencing pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Similar compounds have shown the ability to activate apoptotic pathways in cancer cells by increasing p53 expression levels and caspase-3 cleavage .

Biological Activity Overview

Research has indicated that compounds structurally related to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives can effectively inhibit cancer cell lines such as MCF-7 and HeLa with IC50 values in the micromolar range .
  • Antimicrobial Activity : Some oxazole derivatives demonstrate significant antimicrobial effects against various pathogens .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related oxazole compounds:

  • Antiproliferative Activity :
    • A study evaluated several oxazole derivatives for their antiproliferative effects against cancer cell lines. Compounds showed varying degrees of activity, with some achieving IC50 values as low as 0.65 µM against MCF-7 cells .
  • Selectivity in Cancer Treatment :
    • Research indicates that certain oxazole derivatives selectively target cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Mechanistic Insights :
    • Molecular docking studies have revealed strong hydrophobic interactions between oxazole derivatives and target receptors, suggesting a mechanism similar to established anticancer drugs like Tamoxifen .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is presented below:

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructureTBDAnticancer
4-Bromo-N-(2-methylphenyl)benzamideStructure10.38Antimicrobial
Acetamide, N-(4-bromo-2-ethylphenyl)StructureTBDAnticancer

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound 1,3-Oxazole 4-Bromo-2-methylphenyl, 4-fluorophenyl Potential kinase/bacterial target N/A
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Oxadiazole-Piperidine 4-Fluorophenyl, 2-methylphenyl High antituberculosis binding affinity
3,5-AB-CHMFUPPYCA Pyrazole 4-Fluorophenyl, cyclohexylmethyl Synthetic cannabinoid analog
5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide Oxadiazole Chloro-phenoxyphenyl, cyclohexyl Antimicrobial potential
N-(4-Fluorophenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide Benzoxazole 4-Fluorophenyl, phenyl Enhanced aromatic interactions

Q & A

Q. Key Optimization Factors :

  • Temperature control during cyclization to minimize side reactions.
  • Stoichiometric ratios of coupling reagents to enhance yield (typical yields: 60-75%) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and bromomethyl groups) and confirm regioselectivity .
  • Mass Spectrometry (HRMS) : High-resolution MS to validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration and detect crystallographic disorder .

Q. Example Data :

  • ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, oxazole-H), 7.45–7.12 (m, aromatic-H) .

Basic: How can researchers initially screen the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATPase activity) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess preliminary safety profiles .

Key Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent-only blanks .

Advanced: How should researchers design experiments to investigate the compound's mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., bacterial dihydrofolate reductase) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) to validate target engagement .
  • Site-Directed Mutagenesis : Engineer protein mutants (e.g., Ala-scanning) to identify critical binding residues .

Q. Example Workflow :

In silico docking → 2. SPR validation → 3. Functional assays with mutants .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize Assay Conditions : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.4) .
  • Replicate Studies : Independent validation across labs with shared compound batches.
  • Meta-Analysis : Compare structural analogs (e.g., bromo vs. chloro substituents) to identify substituent-dependent trends .

Case Study : Variability in MIC values may arise from differences in bacterial strain virulence or compound solubility .

Advanced: What experimental approaches are suitable for studying metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions; monitor degradation products .
  • Stability-Indicating HPLC : Develop a gradient method (C18 column, acetonitrile/water) to track decomposition .

Critical Parameters : pH, temperature, and light exposure during storage .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal Growth : Vapor diffusion (e.g., methanol/water) to obtain diffraction-quality crystals .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.9 Å) for accurate electron density maps .
  • Refinement : SHELXL for anisotropic displacement parameters and validation via R₁/wR₂ convergence (<5% discrepancy) .

Example Insight : Crystallography can confirm the oxazole ring planarity and halogen bonding interactions .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified halogens (Br → Cl) or methyl groups (e.g., 2-methyl → 2-ethyl) .
  • Biological Profiling : Test analogs against a panel of targets (e.g., kinases, bacterial strains) to identify critical pharmacophores .
  • Computational QSAR : Build regression models linking electronic parameters (e.g., Hammett σ) to bioactivity .

Case Study : Fluorophenyl groups enhance membrane permeability, while bromine improves target affinity .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

  • In Vitro Cytotoxicity : Prioritize compounds with >50% viability in HEK-293 cells at 100 µM .
  • hERG Inhibition Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .
  • Metabolite Screening : Identify reactive intermediates (e.g., epoxides) via trapping assays with glutathione .

Regulatory Alignment : Follow OECD guidelines for early toxicity screening .

Advanced: How to validate computational predictions of target binding?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to compare with docking scores .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for direct binding confirmation .
  • Alanine Scanning : Mutate predicted binding residues and measure activity loss (e.g., IC₅₀ shift >10-fold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.